Cas no 96-50-4 (Aminothiazole)

Aminothiazole is a heterocyclic compound offering excellent thermal stability and resistance to chemical degradation. Its unique molecular structure facilitates high solubility in various organic solvents, making it an ideal intermediate for the production of pharmaceuticals, agrochemicals, and dyes, while also providing enhanced photochemical properties.
Aminothiazole structure
Aminothiazole structure
商品名:Aminothiazole
CAS番号:96-50-4
MF:C3H4N2S
メガワット:100.142258644104
MDL:MFCD00005325
CID:34862
PubChem ID:2155

Aminothiazole 化学的及び物理的性質

名前と識別子

    • 2-Aminothiazole
    • 2-Thiazolamine
    • 2-thiazolylamine
    • 2-thiazylamine
    • abadole
    • aminothiazole
    • basedol
    • Thiazol-2-amine
    • 2-amino-1,3-thiazole
    • 2-amino-thiazole
    • Abadol
    • aminothiazol
    • cp1585
    • RP 2921
    • thiazole-2-amine
    • THIAZYLAMINE
    • usafek-p-5501
    • 4-Thiazoline, 2-imino- (6CI)
    • Thiazole, 2-amino- (8CI)
    • 1,3-Thiazol-2-amine
    • 2-Aminothiazol
    • NSC 1900
    • 2-Aminothiazole,97%
    • KBio2_000505
    • BRD-K13421763-001-06-2
    • UNII-5K8WKN668K
    • Spectrum_000085
    • 1,3-thiazol-2-ylamine
    • 5K8WKN668K
    • 2-AMINOTHIAZOLE [MI]
    • 361381-86-4
    • NINDS_000176
    • SPBio_000957
    • NCGC00091162-09
    • 2-iminothiazole
    • DivK1c_000176
    • amino-1,3-thiazole
    • STR00409
    • NCGC00091162-06
    • KBioGR_001028
    • NCGC00091162-07
    • Aminotiazolo
    • Aminotiazol [INN-Spanish]
    • F2146-0059
    • NCGC00091162-05
    • KBioSS_000505
    • EN300-19107
    • KBio1_000176
    • AC7847
    • NSC1900
    • N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;
    • BDBM50240843
    • STK387115
    • s4198
    • A0633
    • Z104472798
    • BRD-K13421763-001-05-4
    • Spectrum5_000973
    • 1,3-Thiazol-2-amine #
    • KBio2_005641
    • 2-imino-2,3-dihydro-1,3-thiazole
    • BP-21217
    • 2-amino-1,3 thiazole
    • SR-01000872739-1
    • thiazolyl amine
    • Aminothiazol [INN-French]
    • InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5
    • NCGC00091162-03
    • 2-Aminothiazole, 97%
    • SY001447
    • 2-AMINOTHIOZOLE
    • DTXCID604508
    • AKOS000119189
    • SR-01000872739
    • thiazole amine
    • RP-2921
    • CCRIS 1279
    • AB00052300_03
    • SCHEMBL7401
    • SBI-0051751.P002
    • DB-015940
    • BSPBio_003414
    • Tox21_111093
    • HMS3652B11
    • HY-12396
    • 2-Amino-thiazol
    • NSC758210
    • CP 1585
    • Thiazole, 2-amino-
    • NCGC00091162-04
    • 2-amino thiazole
    • NSC-1900
    • Spectrum2_000879
    • EINECS 202-511-6
    • 29385-37-3
    • THIAZOLE,2-AMINO
    • 1,3-thiazole-2-amine
    • WLN: T5N CSJ BZ
    • Pharmakon1600-01503017
    • DTXSID5024508
    • Aminothiazole [INN]
    • Aminotiazol
    • thiazol-2-yl-amine
    • BRD-K13421763-001-07-0
    • Aminothiazolum [INN-Latin]
    • HMS1922A05
    • 2-amino thiozol
    • KBio3_002634
    • NCGC00258280-01
    • CHEMBL344760
    • Tox21_200726
    • Spectrum4_000734
    • KBio2_003073
    • 96-50-4
    • Spectrum3_001737
    • Aminothiazolum
    • AB-601/30915002
    • 4-Thiazolin-2-onimine
    • NCGC00091162-02
    • amino thiazol
    • D02479
    • NS00020245
    • NCGC00091162-01
    • PS-9323
    • CAS-96-50-4
    • 2-Aminothiazol, technical, >=90% (NT)
    • USAF EK-P-5501
    • AMINOTHIAZOLINE
    • Thiazol-2-ylamine
    • AI3-14917
    • Aminothiazole (INN)
    • NSC-758210
    • AB00052300_04
    • MFCD00005325
    • Aminotiazolo [DCIT]
    • SPECTRUM1503017
    • CHEBI:40782
    • HMS500I18
    • CCG-40298
    • Q2746995
    • W-100142
    • SW219866-1
    • Thiazolamine
    • IDI1_000176
    • CS-3404
    • Aminothiazole
    • MDL: MFCD00005325
    • インチ: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
    • InChIKey: RAIPHJJURHTUIC-UHFFFAOYSA-N
    • ほほえんだ: N1=C(N)SC=C1
    • BRN: 105738

計算された属性

  • せいみつぶんしりょう: 100.009519g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 100.009519g/mol
  • 単一同位体質量: 100.009519g/mol
  • 水素結合トポロジー分子極性表面積: 67.2Ų
  • 重原子数: 6
  • 複雑さ: 48.1
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • Autoignition Temperature: 212 °F after 3.5 hours (NTP, 1992)
  • 色と性状: 白色から黄色の結晶は、空気にさらされると徐々にダークブラウンになり、昇華しやすい。
  • 密度みつど: 1.241 (estimate)
  • ゆうかいてん: 88.0 to 92.0 deg-C
  • ふってん: 143°C/12mmHg(lit.)
  • フラッシュポイント: 117℃/15mm
  • 屈折率: 1.5300 (estimate)
  • PH値: 9.6 (100g/l, H2O, 20℃)
  • ようかいど: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)
  • すいようせい: 100 g/L (20 ºC)
  • PSA: 67.15000
  • LogP: 1.30650
  • 酸性度係数(pKa): 5.36(at 20℃)
  • かんど: 光に敏感
  • マーカー: 479
  • ようかいせい: 冷水とエタノールに微溶解し、熱水に溶けやすく、無機酸を希釈しやすい。
  • FEMA: 3291

Aminothiazole セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:2811
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: S26-S36/37-S39
  • 福カードFコード:8-9
  • RTECS番号:XJ2100000
  • 危険物標識: Xn
  • TSCA:Yes
  • 包装等級:I; II; III
  • リスク用語:R22; R36/37
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Aminothiazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Aminothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB113634-1 kg
2-Aminothiazole, 97%; .
96-50-4 97%
1 kg
€69.50 2023-07-20
Ambeed
A128996-100g
Thiazol-2-amine
96-50-4 98%
100g
$6.0 2025-02-25
Ambeed
A128996-500g
Thiazol-2-amine
96-50-4 98%
500g
$25.0 2025-02-25
eNovation Chemicals LLC
K09424-5kg
2-Aminothiazole
96-50-4 97%
5kg
$1000 2024-06-05
Ambeed
A128996-25g
Thiazol-2-amine
96-50-4 98%
25g
$5.0 2025-02-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0633-25G
2-Aminothiazole
96-50-4 >98.0%(T)
25g
¥215.00 2024-04-15
eNovation Chemicals LLC
K09424-1kg
2-Aminothiazole
96-50-4 97%
1kg
$350 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018018-25g
Aminothiazole
96-50-4 97%
25g
¥29 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A90500-100g
Aminothiazole
96-50-4 98%
100g
¥56.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A90500-500g
Aminothiazole
96-50-4 98%
500g
¥176.0 2021-09-10

Aminothiazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: m-Chloroperbenzoic acid
1.2 Solvents: Isopropanol
リファレンス
Process of producing 2-aminothiazole
, European Patent Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Ethylene glycol ;  16 h, rt → 80 °C
リファレンス
Process for the preparation of arylamines
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetic acid ;  rt; 6 h, 40 - 50 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
リファレンス
Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates
Irabuena, Camila; Scarone, Laura; de Souza, Guilherme Eduardo; Aguiar, Anna Caroline Campos; Mendes, Giovana Rossi; et al, Medicinal Chemistry Research, 2022, 31(3), 426-435

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Sodium tetraborate ,  Boric acid (H3BO3) ;  8 h, 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C
リファレンス
Green preparation of 2-aminothiazole by solvent-free one-pot method
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Water
リファレンス
The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazole
Akiyoshi, Saburo; Okuno, Kenzo, Journal of the American Chemical Society, 1954, 76, 693-4

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  2 h, 120 °C
リファレンス
Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium
Pagoti, Sreenivasarao; Surana, Subham; Chauhan, Ajay; Parasar, Bibudha; Dash, Jyotirmayee, Catalysis Science & Technology, 2013, 3(3), 584-588

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Dimethyl sulfoxide ,  Hydrogen iodide Solvents: Ethyl acetate ;  2 h, 60 °C
1.2 2 h, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization
Zarnegar, Zohre; Sadeghi, Masoud; Alizadeh, Roghayeh; Safai, Javad, Journal of Molecular Liquids, 2018, 255, 76-79

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Ethanol ;  12 h, rt → reflux
リファレンス
Exploration of novel ureidobenzothiazole library against neuroinflammation
Han, Minsoo; Park, Chan-Ho; Nam, Kee Dal; Cho, Sung-Woo; Hahn, Hoh-Gyu, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8
リファレンス
C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay
Zarnegar, Zohre; Alizadeh, Roghayeh; Ahmadzadeh, Majid; Safari, Javad, Journal of Molecular Structure, 2017, 1144, 58-65

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydrosulfide Solvents: Water ;  overnight, pH 7, rt
リファレンス
Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures
Islam, Saidul; Bucar, Dejan-Kresimir; Powner, Matthew W., Nature Chemistry, 2017, 9(6), 584-589

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 - 3 h, rt
リファレンス
Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE)
Valiveti, Aditya Kapil; Bhalerao, Uma M.; Acharya, Jyotiranjan; Karade, Hitendra N.; Acharya, Badri Narayan; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Iron oxide (Fe3O4) (supported on SiO2-TiO2 nanocomposite) ,  Silica ,  Titania Solvents: Polyethylene glycol ;  5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
リファレンス
TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles
Safari, Javad; Abedi-Jazini, Zahra; Zarnegar, Zohre; Sadeghi, Masoud, Journal of Nanoparticle Research, 2015, 17(12), 1-10

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Iron oxide (Fe3O4) Solvents: Methanol ;  1 h, 65 °C
1.2 1 h, 65 °C
リファレンス
Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system
Sadeghi, Masoud; Safari, Javad; Zarnegar, Zohre, RSC Advances, 2016, 6(69), 64749-64755

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Copper Solvents: Ethylene glycol
リファレンス
Amination of aryl halides using copper catalysis
Lang, F.; Zewge, D.; Houpis, I. N.; Volante, R. P., Tetrahedron Letters, 2001, 42(19), 3251-3254

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
リファレンス
Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Research on Chemical Intermediates, 2016, 42(12), 8175-8183

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Glucose ,  Potassium hydroxide Solvents: Water ;  15 min, 85 °C
リファレンス
Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions
Chandna, Nisha; Kaur, Fatehjeet; Kumar, Shobhna; Jain, Nidhi, Green Chemistry, 2017, 19(18), 4268-4271

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Starch Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 Reagents: Water
リファレンス
Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Monatshefte fuer Chemie, 2017, 148(4), 745-749

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Water ;  rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1
リファレンス
Synthesis of 2-amino-5-nitrothiazole
Yang, Yingjie; Cheng, Leqin; Yu, Liying; Tan, Naidi; Yang, Yaobin, Ranliao Gongye, 2002, 39(3), 26-27

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone
リファレンス
The preparation of 2-aminothiazole from cyclic acetals
Astle, Melvin J.; Pierce, James B., Journal of Organic Chemistry, 1955, 20, 178-81

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Triethylamine Solvents: Ethanol ;  4 h, reflux
1.2 Reagents: Ammonia ;  pH 8
リファレンス
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions
Abedi-Jazini, Z.; Safari, J.; Zarnegar, Z.; Sadeghi, M., Polycyclic Aromatic Compounds, 2018, 38(3), 231-235

Aminothiazole Raw materials

Aminothiazole Preparation Products

Aminothiazole サプライヤー

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:96-50-4)
注文番号:SFD2010
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):

Aminothiazole 関連文献

Aminothiazoleに関する追加情報

Aminothiazole: A Comprehensive Overview

Aminothiazole, also known by its CAS number 96-50-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C4H5N3S, belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of aminothiazole consists of a thiazole ring with an amino group (-NH2) attached to one of the nitrogen atoms, making it a valuable intermediate in the synthesis of numerous chemical compounds.

Recent studies have highlighted the potential of aminothiazole in the development of novel pharmaceuticals, particularly in the field of anti-inflammatory and antitumor agents. Researchers have explored its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that aminothiazole derivatives could serve as leads for developing more effective and less toxic therapeutic agents compared to conventional drugs.

In addition to its pharmaceutical applications, aminothiazole has found utility in agricultural chemistry as a fungicide and plant growth regulator. Field trials have demonstrated that certain derivatives of aminothiazole can enhance crop resistance to fungal infections while promoting healthy growth under stress conditions. This dual functionality underscores the compound's potential in sustainable agriculture practices.

The synthesis of aminothiazole involves several methods, including the thioamide pathway and the thiourea pathway. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, making large-scale production more feasible.

Moreover, aminothiazole has been employed as a building block in materials science for the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.

Despite its wide-ranging applications, the environmental impact of aminothiazole remains an area of concern. Studies have shown that certain degradation products of this compound can exhibit bioaccumulation potential in aquatic ecosystems. As such, ongoing research is focused on developing biodegradable derivatives and optimizing waste management strategies to mitigate environmental risks associated with its use.

In conclusion, Aminothiazole (CAS No. 96-50-4) stands out as a multifaceted compound with significant implications across diverse fields. Its role as an intermediate in drug discovery, agricultural chemistry, and materials science highlights its importance in modern chemical research. With continued advancements in synthetic methodologies and application development, aminothiazole is poised to contribute even more significantly to scientific innovation in the coming years.

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